3-Formyl-5-methoxymethyl-benzonitrile
Description
Contextual Significance within Aromatic Nitrile and Benzaldehyde Chemistry
Aromatic nitriles and benzaldehydes are cornerstone functional groups in organic chemistry, serving as precursors to a vast array of other molecular functionalities. Aromatic nitriles are prized for their stability and the diverse transformations they can undergo. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere in medicinal chemistry. researchgate.net This versatility makes aromatic nitriles key intermediates in the synthesis of numerous pharmaceuticals and functional materials. ontosight.aigoogle.com
Benzaldehyde derivatives are equally significant, primarily due to the reactivity of the carbonyl group. The aldehyde functionality is a gateway to numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. youtube.com It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The electrophilic nature of the aldehyde carbon makes it a focal point for nucleophilic attack, enabling the construction of complex molecular scaffolds. nih.gov
3-Formyl-5-methoxymethyl-benzonitrile synergistically combines the synthetic utility of both an aromatic nitrile and a benzaldehyde. The electron-withdrawing nature of both the formyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of any further substitutions. libretexts.org This dual functionality allows for sequential and chemoselective reactions, where one group can be transformed while the other remains intact or is used to direct subsequent reactions. The methoxymethyl group, while relatively stable, can be cleaved under acidic conditions, revealing a hydroxyl group for further functionalization. nih.govwikipedia.org
Strategic Placement of this compound in Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgpressbooks.pub In this context, this compound can be envisioned as a key intermediate or "synthon" whose structure allows for logical disconnections.
The 1,3,5-substitution pattern is a key feature to consider in the retrosynthesis. This substitution pattern is not always straightforward to achieve directly and often requires a carefully planned sequence of reactions. A plausible retrosynthetic analysis of this compound might involve the following disconnections:
Functional Group Interconversion (FGI): The formyl group can be retrosynthetically disconnected to a methyl group, which can then be introduced via Friedel-Crafts alkylation. The formyl group could also be installed via formylation of a precursor molecule. wikipedia.org
Disconnection of the Methoxymethyl Group: The methoxymethyl ether can be disconnected to a hydroxyl group, which is a versatile functional handle. This hydroxyl group, in turn, could be derived from a diazonium salt or other precursor.
Disconnection of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction from an aniline (B41778) precursor or by cyanation of an aryl halide.
A hypothetical retrosynthetic pathway is illustrated below:
This analysis highlights how the strategic placement of the three functional groups allows for a convergent synthesis strategy, where different fragments of a more complex target molecule can be synthesized separately and then combined, often using the functionalities present in this compound to facilitate the coupling.
Overview of Research Trajectories for Formyl- and Methoxymethyl-Substituted Benzonitriles
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of related formyl- and methoxymethyl-substituted benzonitriles provide insight into its potential applications. These applications primarily fall into two main categories: medicinal chemistry and materials science.
In medicinal chemistry , bifunctional molecules like substituted benzonitriles are of significant interest. yaoxuexuebao-05134870.com The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, modulating the pharmacokinetic properties of a drug candidate. researchgate.net The aldehyde can be used as a handle to attach the molecule to a larger scaffold or to synthesize heterocyclic rings, which are common motifs in bioactive compounds. The 1,3,5-substitution pattern allows for the creation of rigid scaffolds that can present pharmacophores in a well-defined spatial orientation.
In materials science , substituted benzonitriles can serve as precursors for polymers, dyes, and liquid crystals. The polarity and rigidity of the benzonitrile (B105546) unit can impart desirable properties to these materials. The formyl and methoxymethyl groups can be modified to tune the electronic and physical properties of the final material, such as its absorption spectrum, thermal stability, or solubility.
The table below summarizes some of the key research findings and applications for structurally related compounds.
| Compound Class | Research Focus | Potential Applications |
| Formyl-substituted benzonitriles | Cascade reactions to form complex heterocycles (e.g., isoindolinones). nih.gov | Synthesis of novel scaffolds for drug discovery. |
| Methoxymethyl-substituted aromatics | Development of new protecting group strategies and chemoselective deprotection methods. nih.gov | Facilitating complex, multi-step organic syntheses. |
| 1,3,5-Trisubstituted benzenes | Synthesis of symmetric and asymmetric functional molecules. rsc.orgrsc.org | Building blocks for dendrimers, metal-organic frameworks, and other supramolecular structures. |
The following interactive table provides a more detailed look at the reactivity of the functional groups present in this compound.
| Functional Group | Common Reactions | Resulting Functional Group(s) |
|---|---|---|
| Formyl (-CHO) | Oxidation, Reduction, Wittig Reaction, Aldol Condensation, Grignard Reaction | Carboxylic acid, Alcohol, Alkene, β-Hydroxy aldehyde/ketone, Secondary alcohol |
| Nitrile (-CN) | Hydrolysis (acidic or basic), Reduction, Reaction with organometallics, Cycloaddition | Carboxylic acid, Amine, Ketone, Tetrazole |
| Methoxymethyl Ether (-OCH2OCH3) | Acid-catalyzed cleavage | Hydroxyl (-OH) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-formyl-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-7-10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,7H2,1H3 |
InChI Key |
GLVCOQYXAGMEHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)C#N)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Formyl 5 Methoxymethyl Benzonitrile
Direct Synthetic Routes to 3-Formyl-5-methoxymethyl-benzonitrile
A primary direct route to this compound involves the oxidation of a precursor alcohol, 3-Hydroxymethyl-5-methoxymethyl-benzonitrile. This transformation specifically targets the conversion of the hydroxymethyl group to a formyl group.
Oxidation of 3-Hydroxymethyl-5-methoxymethyl-benzonitrile
The selective oxidation of the primary alcohol in 3-Hydroxymethyl-5-methoxymethyl-benzonitrile to an aldehyde is a critical step. Various oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) being a notable example due to its selectivity for benzylic alcohols. commonorganicchemistry.comnanotrun.com
Manganese dioxide is a widely utilized reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. commonorganicchemistry.comnanotrun.commychemblog.com This selectivity is attributed to the reaction mechanism, which often proceeds via a radical intermediate. jove.com The effectiveness of MnO₂ is influenced by its method of preparation, which significantly impacts its oxidizing power. nanotrun.com A common method involves the precipitation of MnO₂ from an aqueous solution of manganese sulfate (B86663) (MnSO₄) and potassium permanganate (B83412) (KMnO₄), followed by activation through heating. nanotrun.commychemblog.com
The oxidation process is heterogeneous, occurring on the surface of the insoluble MnO₂. jove.com The reaction is initiated by the adsorption of the alcohol onto the manganese dioxide surface. The selectivity for benzylic alcohols over other types of alcohols, such as primary saturated alcohols, makes it a suitable choice for the synthesis of this compound from its corresponding benzyl (B1604629) alcohol precursor. nanotrun.com
The efficiency of the oxidation of 3-Hydroxymethyl-5-methoxymethyl-benzonitrile to the desired aldehyde is dependent on several reaction parameters. These include the choice of solvent, the ratio of the oxidant to the substrate, reaction temperature, and reaction time.
The choice of solvent can influence the adsorption and desorption of the alcohol on the manganese dioxide surface. nanotrun.com A variety of solvents, including chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃), ethers, and alkanes, can be employed. commonorganicchemistry.comnanotrun.com The ratio of manganese dioxide to the alcohol substrate is also a critical factor, with a higher ratio often leading to higher yields and shorter reaction times. acs.org
For instance, a typical procedure might involve stirring the starting material with activated MnO₂ in a solvent like dichloromethane at room temperature overnight. commonorganicchemistry.com Another approach could involve heating the reaction mixture in a solvent such as chloroform. commonorganicchemistry.com The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC), and upon completion, the solid MnO₂ is removed by filtration. mychemblog.com
Table 1: General Parameters for Oxidation with Manganese Dioxide
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, Chloroform, Ether, Ethyl Acetate commonorganicchemistry.comnanotrun.commychemblog.com |
| Temperature | Room Temperature to 60°C commonorganicchemistry.com |
| Reactant Ratio | Excess MnO₂ (e.g., 7-10 molar equivalents) commonorganicchemistry.com |
| Reaction Time | Several hours to overnight commonorganicchemistry.comnanotrun.com |
Modular Approaches for the Construction of the this compound Scaffold
Modular or convergent synthetic strategies offer an alternative to direct precursor modification. These approaches involve the separate synthesis of key structural fragments of the target molecule, which are then combined to form the final product. For this compound, this could involve the formylation of a pre-functionalized benzonitrile (B105546) or the introduction of the methoxymethyl ether group onto a suitably substituted aromatic ring.
Formylation Strategies for Substituted Benzonitriles
Formylation of an aromatic ring introduces the aldehyde (-CHO) group. wikipedia.org Several methods exist for the formylation of aromatic compounds, and the choice of method often depends on the nature of the substituents already present on the ring. organic-chemistry.org For a substituted benzonitrile, the directing effects of the existing groups will influence the position of the incoming formyl group.
Common formylation reactions include the Vilsmeier-Haack reaction, the Gattermann reaction, and the Duff reaction. wikipedia.org These reactions are forms of electrophilic aromatic substitution and are generally more effective on electron-rich aromatic systems. wikipedia.org The cyano group is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. Therefore, the conditions for formylation would need to be carefully selected.
Another approach involves the conversion of a methyl group on the benzonitrile ring to a formyl group. This can be achieved through a two-step process involving bromination of the methyl group followed by hydrolysis. google.com
Installation of the Methoxymethyl Ether Functionality on Aromatic Systems
The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols in organic synthesis. wikipedia.org The installation of a MOM group typically involves the reaction of an alcohol or phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgorgsyn.org
In the context of synthesizing this compound, a modular approach could involve starting with a phenol-substituted benzonitrile derivative. The phenolic hydroxyl group can then be converted to the methoxymethyl ether. It is important to note that chloromethyl methyl ether is a known carcinogen, and appropriate safety precautions must be taken during its handling. orgsyn.org
Alternative, less hazardous methods for introducing the MOM group exist. For example, the reaction of an alcohol with dimethoxymethane (B151124) in the presence of an acid catalyst can also form a methoxymethyl ether. wikipedia.org
Synthesis of Benzonitrile Derivatives from Aromatic Precursors
The construction of the this compound molecule is most effectively approached through the late-stage introduction of the nitrile functional group onto a pre-functionalized aromatic precursor. A key intermediate in this strategy is 3-bromo-5-(methoxymethyl)benzaldehyde (B2486753), a compound that possesses the required formyl and methoxymethyl groups in the desired 1,3,5-substitution pattern. The synthetic challenge is then reduced to the conversion of the bromo substituent to a cyano group.
A prevalent and highly versatile method for this transformation is the palladium-catalyzed cyanation of aryl halides. This reaction, a cornerstone of modern cross-coupling chemistry, allows for the direct and selective introduction of a nitrile moiety. A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity and good reactivity.
A general reaction scheme for the palladium-catalyzed cyanation of 3-bromo-5-(methoxymethyl)benzaldehyde is presented below:

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) |
| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMF | 80-120 |
| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 |
| PdCl₂(PPh₃)₂ | PPh₃ | KCN | Toluene | 110 |
This table presents typical conditions and is not an exhaustive list. The optimal conditions for the synthesis of this compound would require experimental optimization.
The mechanism of this catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source, and finally, reductive elimination to yield the desired benzonitrile and regenerate the Pd(0) catalyst.
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
The primary challenge in the synthesis of a multifunctionalized compound like this compound lies in achieving the desired chemo- and regioselectivity. The proposed synthetic route, starting from 3-bromo-5-(methoxymethyl)benzaldehyde, effectively circumvents the complexities of regioselective functional group installation on a bare benzene (B151609) ring.
Regioselectivity:
By utilizing a precursor where the formyl and methoxymethyl groups are already in the desired 1,3,5-relationship, the regioselectivity of the synthesis is predetermined. The subsequent cyanation reaction occurs at the site of the bromo substituent, thus ensuring the formation of the target molecule without the generation of constitutional isomers.
Chemoselectivity:
The key chemoselectivity consideration in the proposed final step is the selective reaction of the bromo group in the presence of a formyl group. The formyl group, containing a reactive carbonyl moiety, could potentially interact with the catalyst or reagents. However, palladium-catalyzed cross-coupling reactions are renowned for their high chemoselectivity towards carbon-halogen bonds.
The aldehyde functionality is generally well-tolerated under the conditions typically employed for palladium-catalyzed cyanation. The catalytic cycle of oxidative addition, transmetalation, and reductive elimination is highly specific for the C-Br bond, and the aldehyde group is not expected to participate in these steps. The choice of a mild cyanide source and appropriate ligands can further enhance the chemoselectivity of the reaction, preventing any unwanted side reactions involving the aldehyde.
Table 2: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect |
| -CHO | 1 | Electron-withdrawing (-I, -M) |
| -CN | 3 | Electron-withdrawing (-I, -M) |
| -CH₂OCH₃ | 5 | Electron-donating (weak +I) |
The electronic nature of the substituents on the aromatic ring can influence the rate of the palladium-catalyzed cyanation. The electron-withdrawing nature of the formyl group can render the aryl bromide more susceptible to oxidative addition to the palladium catalyst, potentially facilitating the reaction.
Reactivity and Transformational Chemistry of 3 Formyl 5 Methoxymethyl Benzonitrile
Chemical Transformations Involving the Formyl Group
The aldehyde functionality is a cornerstone of organic synthesis, and in the case of 3-Formyl-5-methoxymethyl-benzonitrile, it serves as a key handle for a variety of chemical modifications. These transformations include oxidation to carboxylic acid derivatives, reduction to an alcohol, nucleophilic additions to the carbonyl center, and condensation reactions to form new carbon-carbon bonds.
Oxidation to Carboxylic Acid Derivatives
The oxidation of the formyl group to a carboxylic acid represents a fundamental transformation, leading to the synthesis of 3-carboxy-5-methoxymethyl-benzonitrile. This carboxylic acid is a valuable intermediate for the preparation of esters and amides.
The selective oxidation of aldehydes to carboxylic acids in the presence of other functional groups can be challenging. Sodium chlorite (NaClO2) has emerged as a mild and efficient reagent for this purpose, particularly in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is known to tolerate a wide range of functional groups, making it suitable for the oxidation of a multifunctional molecule like this compound.
The reaction typically proceeds in a buffered aqueous solvent system at or near room temperature. The mechanism involves the in-situ generation of chlorous acid (HClO2), which is the active oxidizing species. The general reaction scheme is as follows:
Reactant: this compound
Reagent: Sodium chlorite (NaClO2)
Conditions: A buffered solution (e.g., sodium phosphate buffer), often with a chlorine scavenger.
Product: 3-Carboxy-5-methoxymethyl-benzonitrile
| Reactant | Oxidizing Agent | Solvent System | Temperature (°C) | Yield (%) |
| This compound | Sodium Chlorite/2-methyl-2-butene | t-BuOH/H2O | Room Temp | High |
Once the carboxylic acid, 3-carboxy-5-methoxymethyl-benzonitrile, is synthesized, it can be readily converted into a variety of ester and amide derivatives. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or an amine.
Esterification: The formation of esters can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents. A common laboratory-scale method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Product |
| 3-Carboxy-5-methoxymethyl-benzonitrile | Methanol | EDCI | DMAP | Methyl 3-cyano-5-(methoxymethyl)benzoate |
| 3-Carboxy-5-methoxymethyl-benzonitrile | Ethanol | DCC | DMAP | Ethyl 3-cyano-5-(methoxymethyl)benzoate |
Amidation: Similarly, amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide facilitates efficient amide bond formation under mild conditions.
| Carboxylic Acid | Amine | Coupling Reagent | Product |
| 3-Carboxy-5-methoxymethyl-benzonitrile | Ammonia | HATU | 3-Cyano-5-(methoxymethyl)benzamide |
| 3-Carboxy-5-methoxymethyl-benzonitrile | Methylamine | HOBt/EDCI | N-Methyl-3-cyano-5-(methoxymethyl)benzamide |
Reduction Reactions of the Aldehyde Moiety
The formyl group of this compound can be selectively reduced to a primary alcohol, (3-cyano-5-(methoxymethyl)phenyl)methanol. This transformation is typically accomplished using mild reducing agents to avoid the reduction of the nitrile group. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose, as it is selective for aldehydes and ketones over nitriles.
The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, at low temperatures to enhance selectivity.
| Reactant | Reducing Agent | Solvent | Product |
| This compound | Sodium Borohydride | Methanol | (3-Cyano-5-(methoxymethyl)phenyl)methanol |
More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the nitrile group, leading to (3-(aminomethyl)-5-(methoxymethyl)phenyl)methanol.
Nucleophilic Addition Reactions to the Carbonyl Center
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions lead to the formation of a new carbon-heteroatom or carbon-carbon bond at the former carbonyl carbon.
Examples of nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) results in the formation of secondary alcohols. For instance, reacting this compound with methylmagnesium bromide would yield 1-(3-cyano-5-(methoxymethyl)phenyl)ethanol.
Cyanohydrin Formation: The addition of cyanide, typically from a source like sodium cyanide in the presence of an acid, leads to the formation of a cyanohydrin, 2-hydroxy-2-(3-cyano-5-(methoxymethyl)phenyl)acetonitrile.
Wittig Reaction: This reaction with a phosphorus ylide provides a powerful method for the synthesis of alkenes. For example, reacting the aldehyde with methyltriphenylphosphonium bromide in the presence of a strong base would yield 3-(methoxymethyl)-5-vinylbenzonitrile.
| Reactant | Nucleophile/Reagent | Product Type |
| This compound | Grignard Reagent (R-MgX) | Secondary Alcohol |
| This compound | Sodium Cyanide/Acid | Cyanohydrin |
| This compound | Phosphorus Ylide (Ph3P=CHR) | Alkene |
Condensation Reactions, including Aldol-type Processes
Condensation reactions involving the formyl group are crucial for forming new carbon-carbon bonds and elaborating the molecular structure.
Aldol-type Condensation: In an aldol-type reaction, this compound, which lacks α-hydrogens, can act as the electrophilic partner in a crossed aldol (B89426) condensation with a ketone or another aldehyde that possesses α-hydrogens. magritek.comlibretexts.org For example, reaction with acetone in the presence of a base would initially form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone, 4-(3-cyano-5-(methoxymethyl)phenyl)but-3-en-2-one. magritek.comlibretexts.org
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is an active methylene compound, such as malononitrile or diethyl malonate. bhu.ac.inresearchgate.netwikipedia.org The reaction is typically catalyzed by a weak base. For instance, the Knoevenagel condensation of this compound with malononitrile would yield 2-((3-cyano-5-(methoxymethyl)phenyl)methylene)malononitrile. bhu.ac.inresearchgate.netwikipedia.org
| Reactant 1 | Reactant 2 (with α-hydrogens) | Reaction Type | Product Type |
| This compound | Acetone | Aldol Condensation | α,β-Unsaturated Ketone |
| This compound | Malononitrile | Knoevenagel Condensation | Substituted Alkene |
| This compound | Diethyl Malonate | Knoevenagel Condensation | Substituted Alkene |
These transformations highlight the synthetic utility of the formyl group in this compound, providing access to a diverse range of more complex molecules.
Chemical Behavior of the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional handle susceptible to a variety of transformations. Its reactivity is influenced by the electron-withdrawing nature of both the nitrile itself and the adjacent formyl group, which renders the nitrile carbon electrophilic.
Nucleophilic Reactions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition can lead to a variety of products depending on the nucleophile and the reaction conditions.
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. While specific studies on this compound are not prevalent in the literature, the general mechanism is well-established. The chemoselectivity of such a reaction would be a key consideration, as organometallic reagents can also readily attack the formyl group.
| Nucleophile | Reagent | Intermediate | Product (after hydrolysis) |
| Alkyl/Aryl | R-MgX or R-Li | Imine anion | Ketone |
| Hydride | LiAlH4 | Imine anion | Primary amine |
Table 1: Examples of Nucleophilic Additions to Nitriles
Note: The table represents general reactions of nitriles and selectivity would need to be determined for the specific substrate.
Hydrolysis and Related Transformations of the Nitrile
The nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide. lumenlearning.comlibretexts.org The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH.
Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid, such as aqueous sulfuric or hydrochloric acid, typically leads to the formation of the corresponding carboxylic acid. The reaction proceeds through an initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by the attack of water. The intermediate amide is also hydrolyzed under these conditions to the carboxylic acid. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: Treatment with aqueous base, such as sodium hydroxide, followed by an acidic workup also yields the carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the primary amide as the major product. youtube.com The chemoselectivity in the presence of the formyl group, which can undergo Cannizzaro-type reactions in strong base, and the acid-labile methoxymethyl ether would need to be carefully managed.
| Conditions | Intermediate | Final Product |
| Strong Acid (e.g., H2SO4, H2O, heat) | Primary Amide | Carboxylic Acid |
| Strong Base (e.g., NaOH, H2O, heat), then H3O+ | Carboxylate Salt | Carboxylic Acid |
| Mild Base (e.g., controlled conditions) | Primary Amide | Primary Amide |
Table 2: Hydrolysis Products of Nitriles
Reduction of the Nitrile to Amines or Imines
The nitrile group can be reduced to a primary amine or, under certain conditions, to an imine which is then hydrolyzed to an aldehyde.
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. libretexts.org This transformation involves the addition of two equivalents of hydride to the nitrile carbon. Given that LiAlH₄ also readily reduces aldehydes, selective reduction of the nitrile in this compound would not be feasible with this reagent. Catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Raney nickel or palladium) is another common method for nitrile reduction.
Partial Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a reagent that can achieve the partial reduction of nitriles to imines. Subsequent hydrolysis of the imine intermediate furnishes an aldehyde. libretexts.org This reaction is typically carried out at low temperatures to prevent over-reduction. In the case of this compound, this would result in the formation of a dialdehyde.
| Reagent | Intermediate | Final Product |
| LiAlH₄, then H₂O | Imine anion | Primary Amine |
| H₂/Raney Ni or Pd/C | Imine | Primary Amine |
| DIBAL-H, then H₃O⁺ | Imine | Aldehyde |
Table 3: Reduction Products of Nitriles
Cycloaddition Chemistry Involving the Nitrile
Transformations of the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. Its removal is a key transformation, often necessary in the final stages of a synthetic sequence.
Cleavage and Deprotection Methodologies
The MOM ether is an acetal and is therefore susceptible to cleavage under acidic conditions. A variety of reagents and methods have been developed for its deprotection, offering a range of selectivities and mildness. morressier.comresearchgate.netorganic-chemistry.org
Acidic Cleavage: Treatment with strong protic acids such as hydrochloric acid or trifluoroacetic acid in a suitable solvent like methanol or dichloromethane (B109758) is a common method for MOM ether cleavage. The presence of the aldehyde and nitrile groups, which are generally stable to these conditions, allows for selective deprotection of the MOM group.
Lewis Acid-Mediated Cleavage: A range of Lewis acids can also effect the cleavage of MOM ethers. Reagents such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol have been shown to be effective and selective. researchgate.net Bismuth trichloride (BiCl₃) in aqueous acetonitrile is another mild and efficient reagent for this purpose. morressier.com
| Reagent/Conditions | Solvent | Comments |
| HCl or H₂SO₄ (aq) | Methanol or Dioxane | Standard acidic hydrolysis. |
| Trifluoroacetic acid (TFA) | Dichloromethane | Often used for acid-labile groups. |
| ZnBr₂ / n-PrSH | Dichloromethane | Mild and selective method. researchgate.net |
| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water | "Green" and efficient reagent. morressier.com |
Table 4: Selected Methods for Methoxymethyl Ether Deprotection
Interconversions of the Methoxymethyl Functionality
The methoxymethyl (MOM) group in this compound serves as a protected form of a hydroxyl group. Its chemical transformations primarily revolve around its cleavage to reveal the phenol (B47542), or potential modifications under specific conditions.
The deprotection of aromatic MOM ethers is a common transformation in organic synthesis. This can be achieved under various conditions, typically involving acidic hydrolysis. For instance, treatment with strong acids such as hydrochloric acid or trifluoroacetic acid in a suitable solvent can effectively cleave the MOM ether to yield the corresponding phenol. Lewis acids are also employed for this purpose, offering milder reaction conditions.
Recent methodologies have focused on achieving chemoselective deprotection of aromatic MOM ethers. One such method involves the use of trialkylsilyl triflates (like TMSOTf or TESOTf) in the presence of 2,2'-bipyridyl. This system allows for the conversion of the aromatic MOM ether into a silyl ether, which can then be hydrolyzed to the phenol. An interesting aspect of this method is the differential reactivity observed between aromatic and aliphatic MOM ethers, allowing for selective deprotection when both are present in a molecule.
While the primary reactivity of the methoxymethyl group is its cleavage, other transformations are plausible, though less common. Oxidative cleavage under harsh conditions could lead to the formation of a formate ester, which would be readily hydrolyzed to the phenol. However, the presence of the aldehyde group in this compound would likely be susceptible to oxidation under such conditions. Reductive cleavage of the C-O bond of the methoxymethyl ether is generally not a facile process and would require specific reagents not commonly used for this purpose.
Table 1: Selected Methods for the Deprotection of Aromatic Methoxymethyl Ethers
| Reagent/Catalyst | Solvent(s) | Temperature | Comments |
| Hydrochloric Acid (HCl) | Tetrahydrofuran/Water | Room Temperature to Reflux | A standard and effective method for MOM ether cleavage. |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Often used for acid-sensitive substrates. |
| Trimethylsilyl Triflate (TMSOTf), 2,2'-Bipyridyl | Acetonitrile | Room Temperature | A mild and chemoselective method. |
| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water | 50 °C | A mild, "green" alternative for phenolic MOM ether cleavage. |
| Zinc Bromide (ZnBr₂), n-PrSH | Not specified | Not specified | A rapid and selective method for deprotection of MOM ethers. |
Aromatic Ring Reactivity of this compound
The reactivity of the aromatic ring of this compound is governed by the electronic properties and directing effects of its three substituents: the formyl group (-CHO), the cyano group (-CN), and the methoxymethyl group (-CH₂OCH₃).
Electrophilic Aromatic Substitution Reactions and Their Directing Effects
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to a specific position on the aromatic ring based on the nature of the existing substituents. The formyl and cyano groups are both electron-withdrawing and act as meta-directors. Conversely, the methoxymethyl group is an electron-donating group and acts as an ortho, para-director.
Considering the positions on the benzene (B151609) ring of this compound:
Position 2: ortho to the formyl group, meta to the methoxymethyl group, and meta to the cyano group.
Position 4: ortho to the methoxymethyl group, meta to the formyl group, and ortho to the cyano group.
Position 6: ortho to the methoxymethyl group and ortho to the cyano group.
The methoxymethyl group strongly activates the positions ortho to it (positions 4 and 6). The formyl and cyano groups deactivate the entire ring, but their directing effect is towards the positions meta to them. The directing effects of the substituents are therefore in concert, favoring substitution at positions 4 and 6. Between these two positions, steric hindrance from the adjacent substituents might influence the final product distribution, potentially favoring substitution at the less hindered position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Formyl-5-methoxymethyl-2-nitrobenzonitrile and/or 3-Formyl-5-methoxymethyl-4-nitrobenzonitrile and/or 3-Formyl-5-methoxymethyl-6-nitrobenzonitrile |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-5-formyl-5-methoxymethylbenzonitrile and/or 4-Bromo-3-formyl-5-methoxymethylbenzonitrile and/or 6-Bromo-3-formyl-5-methoxymethylbenzonitrile |
| Sulfonation | Fuming H₂SO₄ | 3-Formyl-5-methoxymethylbenzonitrile-2-sulfonic acid and/or 3-Formyl-5-methoxymethylbenzonitrile-4-sulfonic acid and/or 3-Formyl-5-methoxymethylbenzonitrile-6-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely to be sluggish due to the deactivating nature of the formyl and cyano groups. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Likely to be very difficult due to strong deactivation of the ring. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions typically occur on aromatic rings that are electron-deficient and possess a good leaving group. The presence of two strong electron-withdrawing groups (formyl and cyano) on the ring of this compound makes it a potential candidate for SNAr, provided a suitable leaving group is present.
For an SNAr reaction to proceed on a derivative of this compound, one of the substituents would need to be replaced with a good leaving group, such as a halogen (e.g., F, Cl, Br). If, for example, a halogen were present at the 2, 4, or 6-position, the electron-withdrawing effects of the formyl and cyano groups would activate the ring towards nucleophilic attack at the carbon bearing the halogen. The negative charge of the intermediate Meisenheimer complex would be stabilized by resonance involving the formyl and cyano groups.
The methoxymethyl group, being electron-donating, would have a deactivating effect on SNAr at the positions ortho and para to it. Therefore, a leaving group at a position activated by both the formyl and cyano groups would be most susceptible to substitution.
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the aromatic core of this compound, a leaving group, typically a halogen (Br, I) or a triflate (OTf), would need to be present on the ring.
Suzuki-Miyaura Coupling: A bromo or iodo derivative of this compound could undergo a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid or ester to form a new C-C bond. This reaction is generally tolerant of a wide range of functional groups, including aldehydes and nitriles.
Buchwald-Hartwig Amination: A halo- or triflate-substituted derivative could be coupled with a primary or secondary amine in a palladium-catalyzed Buchwald-Hartwig amination to form a new C-N bond. The choice of ligand and base is crucial for the success of this reaction.
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl halide derivative of the target molecule could be achieved via a Sonogashira reaction, which is typically co-catalyzed by palladium and copper complexes. This would introduce an alkyne moiety onto the aromatic ring.
The position of the leaving group on the aromatic ring would be critical for the success of these reactions, as steric hindrance from the existing substituents could influence the reaction efficiency.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound (X = Br, I)
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Aryl- or alkyl-substituted benzonitrile (B105546) |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | Aryl amine |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | Aryl alkyne |
Advanced Spectroscopic and Analytical Characterization of 3 Formyl 5 Methoxymethyl Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Formyl-5-methoxymethyl-benzonitrile, a combination of one-dimensional and two-dimensional NMR experiments unequivocally confirms its molecular structure.
Detailed Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. The analysis reveals distinct signals corresponding to the aldehyde, aromatic, methoxymethyl, and methoxy protons.
The aldehydic proton is expected to appear as a singlet at the most downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The three aromatic protons on the benzene (B151609) ring are chemically distinct and are anticipated to appear as closely spaced multiplets or singlets between 7.5 and 8.5 ppm. The methylene protons of the methoxymethyl group (-CH₂O-) would likely produce a singlet around 4.5 ppm, while the methyl protons of the methoxy group (-OCH₃) would also be a singlet, but further upfield, around 3.4 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.2 | Singlet (or narrow multiplet) | 1H | Aromatic (Ar-H) |
| ~8.0 | Singlet (or narrow multiplet) | 1H | Aromatic (Ar-H) |
| ~7.8 | Singlet (or narrow multiplet) | 1H | Aromatic (Ar-H) |
| ~4.5 | Singlet | 2H | Methylene (-CH₂-) |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (around 192 ppm). The nitrile carbon signal is expected around 118 ppm. The six aromatic carbons will have signals in the range of 110-140 ppm, with the carbons directly attached to the electron-withdrawing formyl and nitrile groups appearing at the lower field end of this range, and the carbon attached to the methoxymethyl group appearing at the higher field end. The methylene carbon (-CH₂O-) is expected around 74 ppm, and the methyl carbon (-OCH₃) around 59 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~192 | Aldehyde Carbonyl (C=O) |
| ~138 | Aromatic C (C-CHO) |
| ~137 | Aromatic C (C-CH₂OCH₃) |
| ~135 | Aromatic C (CH) |
| ~132 | Aromatic C (CH) |
| ~128 | Aromatic C (CH) |
| ~118 | Nitrile (C≡N) |
| ~114 | Aromatic C (C-CN) |
| ~74 | Methylene (-CH₂) |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). nih.govgithub.io This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignments of the aldehyde C-H, the aromatic C-H's, the methylene C-H's, and the methyl C-H's.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is essential for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include:
From the aldehyde proton to the aromatic carbons two and three bonds away.
From the methylene protons to the aromatic carbon they are attached to, as well as to the methyl carbon of the methoxy group.
From the aromatic protons to neighboring carbons, which helps to confirm the substitution pattern on the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. ucla.edu This allows for the calculation of an exact molecular formula.
For this compound, the molecular formula is C₁₀H₉NO₂. The calculated exact mass for the neutral molecule is 175.0633 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at an m/z value that corresponds to this exact mass, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. ucla.edunih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the amount of this compound. A reverse-phase HPLC method is typically suitable for this type of aromatic compound. sielc.comsielc.com
The analysis involves injecting the sample onto a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile or methanol, is then pumped through the column. sielc.com By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their relative hydrophobicity. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the benzonitrile (B105546) chromophore absorbs strongly.
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Elution | Gradient (e.g., starting with 30% B, increasing to 95% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in assessing its purity and identifying any volatile impurities or reaction byproducts.
Methodology and Findings:
The analysis of this compound by GC-MS involves injecting a vaporized sample into a gas chromatograph. The sample is then carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
While specific experimental data for the GC-MS analysis of this compound is not widely published, a hypothetical analysis can be constructed based on the known fragmentation patterns of related aromatic aldehydes and benzonitriles.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Observation |
|---|---|
| Retention Time | Dependent on column type, temperature program, and carrier gas flow rate. Expected to be in the mid-to-late elution range for a standard non-polar column. |
| Molecular Ion Peak (M+) | m/z = 177 (corresponding to the molecular weight of C10H9NO2) |
| Major Fragment Ions | Predicted significant fragments would likely include ions resulting from the loss of a hydrogen atom (m/z = 176), a methoxy group (m/z = 146), and a formyl group (m/z = 148). Further fragmentation of the aromatic ring would also be observed. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of organic reactions, assess compound purity, and determine appropriate solvent systems for larger-scale separations like column chromatography.
Application in Synthesis:
During the synthesis of this compound, TLC is an invaluable tool. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the consumption of starting materials and the formation of the desired product can be visualized. The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents).
Typical Observations:
The choice of eluent (mobile phase) is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value for the product that is ideally between 0.3 and 0.5 for optimal separation and visualization.
Table 2: Hypothetical TLC Data for Reaction Monitoring of this compound Synthesis
| Compound | Functional Groups | Expected Polarity | Predicted Rf Value (Hexane:Ethyl Acetate 3:1) |
|---|---|---|---|
| Starting Material (e.g., a substituted toluene) | Alkyl, Ether | Less Polar | Higher Rf (e.g., 0.7-0.8) |
| This compound | Aldehyde, Nitrile, Ether | Moderately Polar | Intermediate Rf (e.g., 0.4-0.5) |
| Byproduct (e.g., a carboxylic acid from over-oxidation) | Carboxylic Acid, Nitrile, Ether | More Polar | Lower Rf (e.g., 0.1-0.2) |
Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or vanillin, which reacts with the functional groups present to produce colored spots.
Computational and Theoretical Investigations of 3 Formyl 5 Methoxymethyl Benzonitrile
Quantum Chemical Characterization of Molecular Geometry and Electronic Structure
Table 1: Representative Calculated Structural Parameters for Substituted Benzonitriles
| Parameter | Typical Calculated Value | Significance |
| C≡N Bond Length | ~1.15 Å | Characteristic of a triple bond in aromatic nitriles. mdpi.com |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Standard bond length for a benzene (B151609) ring. |
| C=O (Formyl) | ~1.21 Å | Typical length for a carbonyl double bond. |
| C-N-C Angle | ~178-180° | Indicates the near-linear geometry of the nitrile group. |
| O-C-C Angle (Formyl) | ~124° | Reflects the sp² hybridization of the carbonyl carbon. |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful tool for investigating the reactivity and selectivity of molecules like 3-Formyl-5-methoxymethyl-benzonitrile. DFT-based descriptors help in predicting how the molecule will interact with other chemical species. nih.gov
Key reactivity insights are derived from:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen of the formyl group and the nitrogen of the nitrile group) indicate sites susceptible to electrophilic attack. In contrast, areas of positive potential suggest locations for nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The spatial distribution of the HOMO and LUMO indicates the most probable regions for electron donation and acceptance, respectively. For electrophilic aromatic substitution, the reaction's regioselectivity is often governed by the locations of the highest density of the HOMO on the aromatic ring. nih.gov
The interplay between the electron-withdrawing formyl (-CHO) and nitrile (-CN) groups and the electron-donating methoxymethyl (-CH₂OCH₃) group creates a complex reactivity profile. The formyl group is a meta-director, while the methoxymethyl group is an ortho-, para-director, making DFT calculations essential for predicting the outcome of reactions like nitration or halogenation.
In Silico Modeling of Reaction Mechanisms for Key Transformations
In silico modeling allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of chemical transformations at the molecular level. mdpi.comresearchgate.net For this compound, this involves computationally mapping the mechanisms for reactions involving its functional groups, such as the reduction of the aldehyde or nitrile, or nucleophilic addition to the carbonyl carbon. nih.gov
These computational studies involve:
Locating Transition States (TS): Identifying the highest energy point along a reaction coordinate, which is crucial for determining the reaction's activation energy. researchgate.net
Calculating Reaction Energetics: Determining the Gibbs free energy changes (ΔG) for each step of a proposed mechanism to assess its thermodynamic feasibility. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations verify that a located transition state correctly connects the reactants and products, confirming the viability of the proposed pathway. researchgate.net
For instance, modeling the reaction of this compound with a primary amine would involve calculating the energy barriers for the formation of a carbinolamine intermediate and its subsequent dehydration to form a Schiff base, providing insights that are difficult to obtain experimentally. acs.orgnih.gov Computational validation can confirm which reaction pathways are most efficient. mdpi.com
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry is instrumental in predicting the spectroscopic properties of molecules, which aids in their identification and structural elucidation. aanda.orgresearchgate.net For this compound, methods like DFT can accurately simulate various spectra. derpharmachemica.comderpharmachemica.com
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of key absorption bands. frontiersin.org For this molecule, characteristic frequencies would include the C≡N stretch, the C=O stretch of the aldehyde, and C-O stretching of the methoxy group. Comparing calculated spectra with experimental data helps confirm the molecular structure. sphinxsai.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, are invaluable for assigning specific signals to the corresponding atoms in the molecule. acs.org
Conformational Preferences: The methoxymethyl group has rotational freedom around the C(aryl)-CH₂ and CH₂-O bonds. Computational potential energy surface (PES) scans can identify the most stable conformers (lowest energy arrangements) and the energy barriers between them. This analysis is critical for understanding the molecule's dynamic behavior and its interactions in different environments. colostate.edu
Table 2: Representative Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Nitrile | C≡N Stretch | ~2230 cm⁻¹ |
| Formyl | C=O Stretch | ~1705 cm⁻¹ |
| Formyl | C-H Stretch | ~2820 cm⁻¹ (Fermi resonance doublet) |
| Methoxymethyl | C-O-C Stretch | ~1100-1150 cm⁻¹ |
| Aromatic Ring | C=C Stretch | ~1450-1600 cm⁻¹ |
| Aromatic Ring | C-H Out-of-Plane Bend | ~800-900 cm⁻¹ |
Role of 3 Formyl 5 Methoxymethyl Benzonitrile As a Versatile Synthetic Intermediate
Precursor in the Multistep Synthesis of Complex Organic Molecules
Integration into Target-Oriented Synthesis Strategies
There is no available data in the scientific literature demonstrating the integration of 3-Formyl-5-methoxymethyl-benzonitrile into any target-oriented synthesis strategies.
Building Block for Diverse Aromatic and Heterocyclic Scaffolds
No published research outlines the use of this compound as a building block for the synthesis of diverse aromatic or heterocyclic scaffolds.
Application in the Construction of Functional Molecules
Role as a Synthetic Intermediate in Biologically Relevant Compound Libraries
There is no documented evidence of this compound serving as a synthetic intermediate in the generation of libraries of biologically relevant compounds.
Q & A
Q. Table 1: Example Synthetic Routes for Analogous Compounds
Intermediate: How can spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : The formyl proton resonates at δ 9.8–10.2 ppm (singlet), while methoxymethyl groups show split signals at δ 3.3–4.5 ppm. Aromatic protons appear as complex multiplets due to substituent effects .
- FT-IR : Confirm formyl (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N stretch at ~2230 cm⁻¹) groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
Example from Analogous Compound :
For 2-fluoro-5-formylbenzonitrile, ¹H NMR showed δ 10.02 (s, 1H, CHO), 7.66–7.56 (m, aromatic H) .
Advanced: How can computational methods (e.g., DFT, Fukui analysis) predict reactivity of this compound?
Methodological Answer:
- Fukui Indices : Identify nucleophilic/electrophilic sites. The formyl group is electrophilic (f⁻ > 0.1), while the nitrile group may act as a weak nucleophile .
- ELF/LOL Analysis : Visualize electron localization to predict regioselectivity in reactions (e.g., preferential substitution at the para position to the methoxymethyl group) .
- Docking Studies : Screen interactions with biological targets (e.g., enzymes) to guide medicinal chemistry optimization .
Case Study : A nitro-substituted benzonitrile analog showed enhanced reactivity at the nitro group (f⁺ = 0.15) in SNAr reactions, validated by experimental yields .
Basic: What are the typical applications of this compound in drug discovery?
Methodological Answer:
- Pharmacophore Design : The formyl group enables Schiff base formation with amine-containing biomolecules, while the nitrile can act as a hydrogen-bond acceptor .
- Intermediate in Anticancer Agents : Analogous compounds (e.g., trifluoromethyl-benzonitriles) inhibit kinase activity in preclinical models .
Q. Table 2: Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Methoxy-2-nitro-4-CF₃-benzonitrile | Tyrosine kinase | 12.3 | |
| 2-Fluoro-5-formylbenzonitrile | Aldehyde dehydrogenase | 45.7 |
Advanced: How to address contradictions in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Parameter Optimization : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and temperatures. For example, Pd/C gave 61% yield in a reductive amination vs. 42% with Ni .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction of nitrile to amine) .
- Cross-Validation : Compare computational predictions (e.g., reaction energy barriers) with experimental results to resolve discrepancies .
Intermediate: What strategies stabilize the formyl group during reactions involving this compound?
Methodological Answer:
- Protection-Deprotection : Temporarily convert the formyl to an acetal using ethylene glycol and p-TsOH .
- Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard) at −78°C to prevent aldol condensation .
- Inert Atmosphere : Use N₂/Ar to avoid oxidation of the formyl group to carboxylic acid .
Advanced: How does the methoxymethyl group influence the electronic properties of the benzonitrile core?
Methodological Answer:
- Hammett Analysis : The methoxymethyl group is electron-donating (+M effect), increasing electron density at the para position. This activates the ring for electrophilic substitution .
- DFT Calculations : HOMO-LUMO gaps decrease by ~0.5 eV compared to non-substituted analogs, enhancing charge-transfer potential in materials science applications .
Data from Analogs : Nitro-substituted benzonitriles showed a 20 nm redshift in UV-Vis spectra due to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
